4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide
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Overview
Description
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrimidine rings.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases where protein kinases are involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring and have shown similar biological activities.
Pyrido[3,4-g]quinazolines: These compounds also feature a pyridine ring and have been studied for their protein kinase inhibitory properties.
Uniqueness
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
61310-48-3 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8N4O/c10-8-1-4-11-9(12-8)7-2-5-13(14)6-3-7/h1-6H,(H2,10,11,12) |
InChI Key |
WOFFHNPACQWVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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